Decidium diiodide
Description
Decidium diiodide is a bisquaternary phenanthridinium ligand with significant applications in biochemical studies, particularly in enzyme inhibition. Structurally, it consists of two quaternary nitrogen atoms connected by a decamethylene chain (10 methylene carbons), distinguishing it from shorter-chain analogs like hexidium (6 methylene carbons) and propidium (3 methylene carbons) diiodides . Its primary mechanism involves competitive inhibition of acetylcholinesterase (AChE), with a dissociation constant ($K_d$) of $2.1 \times 10^{-8}$ M, indicating superior binding affinity compared to related compounds . This compound also exhibits fluorescence enhancement upon binding to AChE, making it a valuable tool for studying enzyme-ligand interactions .
Properties
CAS No. |
123048-04-4 |
|---|---|
Molecular Formula |
C33H45I2N3 |
Molecular Weight |
737.5 g/mol |
IUPAC Name |
10-(1,6-diamino-3-phenylphenanthren-4-yl)decyl-trimethylazanium;iodide;hydroiodide |
InChI |
InChI=1S/C33H44N3.2HI/c1-36(2,3)22-14-9-7-5-4-6-8-13-17-28-30(25-15-11-10-12-16-25)24-32(35)29-21-19-26-18-20-27(34)23-31(26)33(28)29;;/h10-12,15-16,18-21,23-24H,4-9,13-14,17,22,34-35H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
RJEYFBQMUHTEAX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCCCCCCC1=C2C(=C(C=C1C3=CC=CC=C3)N)C=CC4=C2C=C(C=C4)N.I.[I-] |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCC1=C2C(=C(C=C1C3=CC=CC=C3)N)C=CC4=C2C=C(C=C4)N.I.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,8-diamino-5,10'-(trimethylammonium)decyl-6-phenyl phenanthridium diiodide decidium decidium diiodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexidium Diiodide
- Structure : Contains a hexamethylene chain between quaternary nitrogens.
- Binding Affinity : $K_d = 5.8 \times 10^{-7}$ M, ~28-fold weaker than decidium .
- Fluorescence: 4.5-fold increase in quantum yield upon AChE binding, less pronounced than decidium’s 6.5-fold enhancement .
- Binding Site : Like decidium, hexidium occludes the active center of AChE but with reduced entropic stabilization due to shorter chain length .
Propidium Diiodide
Table 1. Comparison of Bisquaternary Phenanthridinium Diiodides
| Compound | Methylene Chain Length | $K_d$ (M) | Fluorescence Enhancement | Binding Site Specificity |
|---|---|---|---|---|
| Decidium diiodide | 10 | $2.1 \times 10^{-8}$ | 6.5-fold | Active center |
| Hexidium diiodide | 6 | $5.8 \times 10^{-7}$ | 4.5-fold | Active center |
| Propidium diiodide | 3 | $3.7 \times 10^{-6}$ | 3-fold | Peripheral site |
3,6-Bis(1-Methyl-4-Vinylpyridinium)Carbazole Diiodide
Chlorisondamine Diiodide
- Function : Neuromuscular blocking agent targeting nicotinic acetylcholine receptors .
- Contrast : While decidium modulates AChE activity, chlorisondamine directly inhibits neurotransmission, illustrating functional divergence among diiodides .
Inorganic Diiodides: Structural and Reactivity Differences
Cyclic Tellurium(IV) Diiodide
Samarium Diiodide (SmI₂)
Table 2. Functional Diversity of Diiodides
Preparation Methods
Synthesis of Decidium Diiodide
Step 1: Reduction of 3,8-Dinitro-6-Phenylphenanthridine
The synthesis begins with the reduction of 3,8-dinitro-6-phenylphenanthridine using iron powder in ethanolic hydrochloric acid (HCl). This step yields 3,8-diamino-6-phenylphenanthridine, a precursor with exocyclic amino groups.
Step 2: Carbethoxyamination
The exocyclic amino groups are inactivated using ethyl chloroformate, forming 3,8-carbethoxyamino-6-phenylphenanthridine. This intermediate is purified via recrystallization and exhibits a melting point of 211–213°C.
Step 3: Alkylation with Diiododecane
The carbethoxyaminated derivative reacts with diiododecane at 130–140°C for 48 hours. This alkylation step produces 3,8-carbethoxyamino-5,10'-iododecyl-6-phenylphenanthridinium iodide (IIIa). The product is precipitated using ethyl ether, yielding a dark yellow solid (75% yield).
Step 4: Quaternization with Trimethylamine
Compound IIIa undergoes quaternization with trimethylamine in methanol under reflux for 10 hours. Subsequent treatment with sulfuric acid (H₂SO₄) and potassium iodide (KI) yields this compound as purple crystals (43% yield, m.p. 166–177°C).
Table 1: Synthesis Parameters and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Fe powder, HCl | Ethanolic reflux | 85% |
| 2 | Ethyl chloroformate | Room temperature | 90% |
| 3 | Diiododecane | 130–140°C, 48 hr | 75% |
| 4 | Trimethylamine, H₂SO₄, KI | Reflux, 10 hr | 43% |
Structural and Analytical Characterization
Elemental Analysis
Elemental analysis confirms the stoichiometry of this compound (C₃₂H₄₄N₄I₂). Reported values align closely with theoretical calculations:
Table 2: Elemental Analysis Data
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.04 | 52.25 |
| H | 6.01 | 6.21 |
| N | 7.59 | 7.40 |
| I | 34.37 | 34.25 |
Spectroscopic Properties
This compound exhibits a 6.5-fold increase in quantum yield and fluorescence lifetime upon binding to AChE, attributed to its interaction with the enzyme’s active center. The dissociation constant (Kd) of 2.1 ± 0.2 × 10⁻⁸ M, determined via fluorescence titration, underscores its high affinity.
Table 3: Fluorescence and Binding Parameters
| Parameter | Value |
|---|---|
| Quantum Yield Increase | 6.5× |
| Fluorescence Lifetime Increase | 6.5× |
| Kd (AChE) | 2.1 × 10⁻⁸ M |
Thermodynamic and Kinetic Insights
The temperature dependence of this compound binding reveals a substantial entropy increase (+55 eu), suggesting conformational changes in AChE upon ligand association. Kinetic studies demonstrate linear competitive inhibition of enzyme carbamylation, with an inhibition constant (Ki) congruent with its Kd.
Applications in Enzyme Studies
This compound’s ability to occlude AChE’s active center distinguishes it from propidium, which binds only the peripheral anionic site. This property enables researchers to probe the spatial relationship between enzyme subsites using fluorescence quenching and X-ray crystallography.
Q & A
Q. What statistical methods are appropriate for analyzing this compound’s structure-property relationships?
- Methodological Answer : Apply multivariate regression to correlate synthesis parameters (e.g., annealing time) with properties (e.g., conductivity). Use principal component analysis (PCA) to reduce dimensionality in spectroscopic datasets. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) mitigate false positives .
Q. How can researchers mitigate bias in data interpretation?
- Methodological Answer : Implement double-blind testing during data collection. Use third-party software (e.g., OLEX2 for crystallography) to automate peak assignments. Disclose funding sources and potential conflicts of interest in the acknowledgments section .
Tables for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
